4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
4-Methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a 2-(methylsulfanyl)phenyl group. This compound is of interest due to its structural motifs, which are commonly associated with biological activity, including enzyme inhibition and cytotoxic effects. The methylsulfanyl group at the 2-position of the phenyl ring and the 4-methylbenzamide moiety contribute to its unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-7-9-12(10-8-11)15(21)18-17-20-19-16(22-17)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBFCMVWWCRTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, compounds with similar oxadiazole structures have demonstrated minimum inhibitory concentrations (MIC) in the range of 1.27 to 2.65 µM against various pathogens, indicating strong antimicrobial efficacy .
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Research has highlighted that oxadiazole derivatives can induce apoptosis in cancer cell lines, including human colorectal carcinoma (HCT116). The most potent derivatives reported had IC50 values lower than standard chemotherapy agents such as 5-fluorouracil (5-FU), suggesting a promising therapeutic index . The mechanism of action may involve the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis that is often targeted in cancer treatments .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of synthesized oxadiazole derivatives, several compounds were tested against a panel of bacterial and fungal strains. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antimicrobial activity. For example, compounds with nitro or halo groups showed improved efficacy compared to their unsubstituted counterparts .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer effects of various oxadiazole derivatives against HCT116 cells. The findings revealed that certain modifications led to increased cytotoxicity, with some derivatives achieving IC50 values as low as 4.53 µM. These compounds were noted for their selectivity towards cancer cells over normal cells, indicating their potential for safer therapeutic applications .
Table: Summary of Biological Activities
| Compound Name | Activity Type | MIC/IC50 Value | Pathogen/Cell Line |
|---|---|---|---|
| Compound A | Antimicrobial | 1.27 µM | Gram-positive bacteria |
| Compound B | Anticancer | 4.53 µM | HCT116 (colorectal carcinoma) |
| Compound C | Antimicrobial | 2.60 µM | Fungal strains |
| Compound D | Anticancer | 5.85 µM | HCT116 |
Mechanism of Action
The mechanism of action of 4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of 4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide with structurally related compounds, focusing on molecular features, synthesis, and functional properties.
Key Observations:
Structural Modifications and Bioactivity :
- The methylsulfanyl group in the target compound is critical for sulfur-mediated interactions, such as hydrogen bonding or hydrophobic effects, which are often linked to enzyme inhibition (e.g., carbonic anhydrase II) .
- Compounds with polar substituents (e.g., morpholinylsulfonyl in or methoxy in ) exhibit altered solubility and bioavailability, making them suitable for specific therapeutic applications.
Synthesis Trends :
- Yields for related oxadiazole derivatives range from 59–80% , suggesting that the target compound’s synthesis could follow analogous pathways with comparable efficiency.
Physical Properties :
- The melting point of 200–202°C for compound 7d indicates high crystallinity, likely due to the absence of bulky substituents. In contrast, compounds with larger groups (e.g., dipropylsulfamoyl ) may exhibit lower melting points.
Structure-Activity Relationships (SAR): Sulfur-containing groups (methylsulfanyl, sulfamoyl) enhance interactions with enzymes, as seen in derivative 6a (hCA II inhibition) . Benzamide substitutions (e.g., methoxy, cyanoethyl) modulate electronic effects and steric hindrance, influencing binding affinity and selectivity .
Research Implications
The comparative analysis highlights the versatility of the 1,3,4-oxadiazole-benzamide scaffold. Subtle structural changes significantly impact pharmacological profiles, guiding the design of derivatives with optimized properties. Future studies should explore:
Biological Activity
4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C16H16N4OS
- Molecular Weight : 316.39 g/mol
This compound features a benzamide core with a methylsulfanyl group and an oxadiazole moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with oxadiazole derivatives. For instance, oxadiazole precursors can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds. The specific synthetic route may vary depending on the desired substituents on the benzamide and oxadiazole rings.
Biological Activity
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of oxadiazole derivatives. For example, a study reported that similar compounds demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus when tested at concentrations around 1 µg/mL using the cup plate method .
Table 1: Antimicrobial Activity Results
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 1 µg/mL |
| Control (e.g., Ampicillin) | E. coli, S. aureus | 0.5 µg/mL |
Antifungal Activity
Additionally, compounds with similar structures have shown antifungal properties against fungi like Aspergillus niger and Candida albicans. The antifungal activity was assessed using standard methods and indicated promising results .
Case Studies
In a recent study focusing on the biological evaluation of oxadiazole derivatives, it was found that modifications to the substituents on the oxadiazole ring significantly influenced their biological activity. For instance, the introduction of electron-donating groups enhanced antibacterial potency while maintaining low toxicity profiles in vitro .
Another case study investigated the pharmacokinetics of a related compound administered to animal models. This study utilized HPLC-MS/MS to analyze metabolites in plasma and urine, identifying key biotransformation pathways that could inform further drug development strategies.
Q & A
Q. Optimization strategies :
- Temperature control : Lowering cyclization temperatures (e.g., 60°C) reduces side-product formation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole ring stability during synthesis .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) improves purity (>95%) .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Answer:
Post-synthesis characterization employs:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm confirm the methylsulfanyl group; aromatic protons (δ 7.0–8.5 ppm) validate the benzamide and oxadiazole moieties .
- ¹³C NMR : Signals at ~165 ppm (C=O of benzamide) and ~160 ppm (oxadiazole C=N) .
- Mass spectrometry : Molecular ion peaks at m/z ~380–400 (M+H⁺) confirm molecular weight .
- X-ray crystallography : Resolves spatial arrangement of the oxadiazole and methylsulfanyl groups .
Advanced: What mechanistic insights explain the compound’s antimicrobial activity, and how do structural modifications alter efficacy?
Answer:
The compound inhibits bacterial DNA gyrase by binding to the ATPase domain, disrupting supercoiling (IC₅₀ = 2.1 µM against E. coli gyrase) . Key structure-activity relationships:
- Methylsulfanyl group : Enhances lipophilicity (logP = 3.2), improving membrane penetration. Removal reduces activity by 70% .
- Oxadiazole ring : Replacing it with thiadiazole decreases potency (IC₅₀ increases to 8.5 µM), likely due to reduced π-π stacking with gyrase .
- Benzamide substituents : Electron-withdrawing groups (e.g., -NO₂) at the 4-position boost activity against Gram-positive pathogens (MIC = 4 µg/mL) .
Q. Experimental validation :
- Time-kill assays : Show concentration-dependent bactericidal effects at 4× MIC .
- Resistance studies : Serial passaging reveals no resistance development in S. aureus over 20 generations .
Advanced: How do computational methods predict the compound’s pharmacokinetic properties, and what experimental data validate these predictions?
Answer:
In silico predictions (SwissADME):
Q. Experimental validation :
- Plasma stability : 85% remains intact after 2 hours (rat plasma, pH 7.4) .
- Microsomal clearance : t₁/₂ = 45 minutes (human liver microsomes), aligning with predicted CYP3A4 liability .
- In vivo PK (rat) : Oral bioavailability = 22%; Tmax = 2 hours .
Advanced: What analytical strategies resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies in IC₅₀ values (e.g., 2.1 µM vs. 5.8 µM for DNA gyrase) arise from:
Assay conditions : ATP concentration (1 mM vs. 2 mM) affects inhibition kinetics .
Protein purity : Gyrase preparations with <90% purity (SDS-PAGE) overestimate IC₅₀ by 2–3× .
Solubility limits : DMSO concentrations >1% reduce activity in cell-based assays .
Q. Mitigation approaches :
- Standardize assays using recombinant gyrase (≥95% purity) and 0.5% DMSO .
- Use isothermal titration calorimetry (ITC) to confirm binding affinity (Kd = 0.8 µM) .
Basic: What are the recommended protocols for evaluating cytotoxicity in normal cell lines?
Answer:
Cell lines : Use HEK-293 (human embryonic kidney) or NIH/3T3 (murine fibroblast) cells .
Dosing : 24–72 hour exposure at 1–100 µM; include cisplatin (10 µM) as a positive control .
Assays :
- MTT assay : Measure absorbance at 570 nm after 4 hours incubation .
- LDH release : Quantify membrane integrity at 490 nm .
Safety threshold : CC₅₀ > 50 µM indicates low cytotoxicity .
Advanced: How does the compound’s reactivity under oxidative conditions impact its stability in biological assays?
Answer:
The methylsulfanyl group undergoes oxidation to sulfoxide (R-SO-) and sulfone (R-SO₂-) derivatives in the presence of H₂O₂ or CYP450 enzymes, altering bioactivity :
- Sulfoxide : Retains 60% antimicrobial activity but increases solubility (logP = 1.8).
- Sulfone : Loses activity (IC₅₀ > 50 µM) due to steric hindrance .
Q. Stabilization strategies :
- Add antioxidants (0.1% ascorbic acid) to cell culture media .
- Store compounds under argon at −80°C to prevent oxidation .
Basic: What spectroscopic techniques are critical for monitoring synthetic intermediates?
Answer:
- FT-IR : Track carbonyl (C=O) formation (1700–1750 cm⁻¹) during benzamide coupling .
- HPLC : Use C18 columns (acetonitrile/water gradient) to quantify oxadiazole intermediate purity (>90%) .
- TLC : Hexane/ethyl acetate (7:3) with UV visualization at 254 nm for real-time reaction monitoring .
Advanced: How does the compound’s binding mode compare to clinical gyrase inhibitors like ciprofloxacin?
Answer:
- Ciprofloxacin : Binds DNA-gyrase complex via Mg²⁺-mediated interactions, preventing religation .
- This compound : Targets the gyrase ATP-binding pocket (docking score = −9.2 kcal/mol vs. −7.5 for ciprofloxacin) .
- Resistance profile : No cross-resistance with fluoroquinolones in P. aeruginosa mutants (MIC unchanged at 4 µg/mL) .
Advanced: What in vivo models are suitable for evaluating antitumor potential, and what endpoints are measured?
Answer:
- Xenograft models : Use BALB/c nude mice with HT-29 (colon cancer) or A549 (lung cancer) tumors .
- Dosing : 25 mg/kg/day intraperitoneal; measure tumor volume weekly for 4 weeks .
- Endpoints :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
